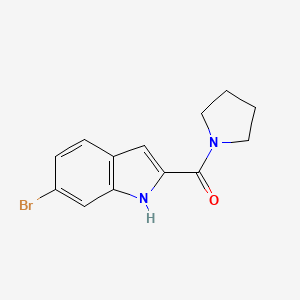![molecular formula C21H18N2O8S2 B7476003 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)
3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain and inflammation in various conditions. It belongs to the class of anthranilic acid derivatives and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Mécanisme D'action
3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid reduces the production of prostaglandins, which in turn reduces pain, inflammation, and fever.
Biochemical and Physiological Effects:
3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid has also been shown to inhibit the activity of platelets, which are responsible for blood clotting.
Avantages Et Limitations Des Expériences En Laboratoire
3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the production of prostaglandins, which makes it a useful tool for studying the inflammatory response. However, 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid has limitations in terms of its specificity for COX enzymes, as it can also inhibit other enzymes such as lipoxygenase. Additionally, 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid. One direction is the investigation of its potential use in the treatment of other conditions such as cancer and Alzheimer's disease. Another direction is the development of more specific COX inhibitors that can reduce the side effects associated with 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid and other NSAIDs. Finally, the development of new synthesis methods for 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid and related compounds could lead to the discovery of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid can be synthesized in several ways, but the most common method involves the reaction of 3,4-dimethylbenzoic acid with sulfuryl chloride to form the corresponding acid chloride, which is then reacted with 3-aminobenzenesulfonamide to yield 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid.
Applications De Recherche Scientifique
3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. 3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid acid has also been investigated for its potential use in the treatment of various conditions such as dysmenorrhea, osteoarthritis, and rheumatoid arthritis.
Propriétés
IUPAC Name |
3-[[3-[(2-carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O8S2/c1-13-9-10-14(20(24)25)11-19(13)33(30,31)22-15-5-4-6-16(12-15)32(28,29)23-18-8-3-2-7-17(18)21(26)27/h2-12,22-23H,1H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMZSZOZZFITMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)

![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)





![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)
![N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)
